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Spectroscopic Data for Bromofluoromethane
(CH2BrF)
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Compound Focus: Bromofluoromethane

CAS No.: 373-52-4

Cat. No.: S598397

The following tables summarize the key NMR and IR spectroscopic properties found in the search results.

Table 1: NMR Spectral Data The following proton, carbon, and fluorine NMR shifts were reported for

Bromofluoromethane. [1]

Nucleus Solvent Chemical Shift (6, ppm) Coupling Constant
AH CDCls 6.1 (doublet) J(H-F) = 48 Hz
A13C CDCls 77.4 (doublet) J(C-F) = 247 Hz
NMOF CDClIs -163.5 (triplet) J(F-H) = 48.9 Hz

Table 2: Infrared Spectral Data The fundamental vibrational modes of CH2BrF and its isotopomers

(CH27BrF and CH28BrF) were analyzed. The following assignments were made. [2]

. . Approximate Frequency /
Vibration Mode Notes
Wavenumber (cm~*)

Vs Not explicitly stated Assignment revised; involved in Fermi
resonance with 2vs. [2]
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Approximate Frequency /

Vibration Mode Notes
Wavenumber (cm—?)
Ve Not explicitly stated Overtone (2vs) is in Fermi resonance with
vs. [2]
C-H Stretches ~2900 Region affected by Fermi resonance

perturbations. [2]

Combination ~5900 Region affected by Fermi resonance
Bands perturbations. [2]

Synthesis and Experimental Context

The spectroscopic studies often rely on high-purity samples. A common synthesis method for CH2BrF is the

Borodine-Hunsdiecker decarboxylation of silver fluoroacetate. [2] [3]

¢ Reaction: CH2FC02Ag + Br2 - CH2BrF + CO2 + AgBr[2]

e Protocol Detail: The reaction is typically performed on a vacuum line. Gaseous bromine is expanded
at room temperature onto the solid silver salt, leading to an instantaneous decarboxylation reaction.
[2] This method has been used to synthesize isotopomers like CH27°BrF and CH281BrF for detailed
vibrational analysis. [2]

Workflow for Spectroscopic Analysis

The diagram below outlines the general workflow for obtaining and analyzing the spectroscopic properties of

Bromofluoromethane, from synthesis to data interpretation.

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://www.sciencedirect.com/science/article/abs/pii/S0022286099002513
https://www.sciencedirect.com/science/article/abs/pii/S0022286099002513
https://www.sciencedirect.com/science/article/abs/pii/S0022286099002513
https://www.sciencedirect.com/science/article/abs/pii/S0022286099002513
https://www.sciencedirect.com/science/article/abs/pii/S002211399800342X
https://www.sciencedirect.com/science/article/abs/pii/S0022286099002513
https://www.sciencedirect.com/science/article/abs/pii/S0022286099002513
https://www.sciencedirect.com/science/article/abs/pii/S0022286099002513
https://www.smolecule.com/products/s598397?utm_src=pdf-body
https://www.smolecule.com/products/s598397?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

(Start: Synthesis of CHzBrla

Chemical Shifts
Coupling Constants

undamental Modes
Fermi Resonance

Isotopomer Data
b Initio Calculation

(Technical Guide)

Click to download full resolution via product page

Workflow for spectroscopic analysis of CH2BrF
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Key Technical Notes for Researchers

¢ Fermi Resonance: The IR spectrum of CHzBrF is complicated by Fermi resonance, a phenomenon
where a fundamental vibration interacts with an overtone or combination band of similar energy. This
has been specifically observed between the vs fundamental and the 2vs overtone, as well as in the C-
H stretching region around 2900 cm~2. [2]

e Force Field: Due to the complexity of the vibrational data, a conventional quadratic force field was
not directly generated. Instead, an ab initio force field calculation was performed to help optimize
and interpret the experimental results. [2]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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